Cyclohex-3-en-1-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone
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Description
Cyclohex-3-en-1-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H23N3O3 and its molecular weight is 317.389. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
Compounds with cyclohexenone cores and their derivatives have been the subject of extensive research due to their reactivity and potential applications in synthetic organic chemistry. For instance, the preparation and use of 3-Oxocyclohex-1-ene-1-carbonitrile highlight the interest in cyclohexenone derivatives for their safety and waste disposal implications in synthetic routes (Lujan-Montelongo & Fleming, 2014). Similarly, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides showcases the utility of cyclohexyl and benzyl isocyanide derivatives in creating new classes of cyclic dipeptidyl ureas, indicating the versatility of cyclohexenone-related structures in generating novel bioactive compounds (Sañudo et al., 2006).
Potential Applications in Drug Development
The structural motifs found in cyclohexenone derivatives have been explored for their potential in drug development. The synthesis of novel acylguanidines with potential H2-blocking activity demonstrates the interest in cyclohexenone derivatives as leads for developing new therapeutics (Hanaee & Rashidi, 1990). Furthermore, the exploration of enamine chemistry with cyclohexanone and derivatives thereof indicates the potential for creating α,β-unsaturated aldehydes, which are valuable intermediates in the synthesis of pharmaceuticals (Carlsson & Lawesson, 1982).
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-22-15-10-18-11-16(19-15)23-14-8-5-9-20(12-14)17(21)13-6-3-2-4-7-13/h2-3,10-11,13-14H,4-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKALDQGJBFYGAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C3CCC=CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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